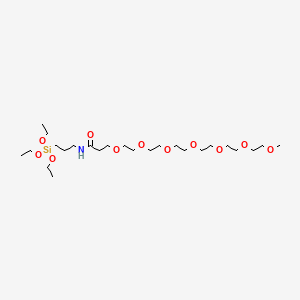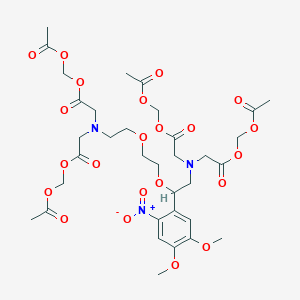
Acid-PEG12-CHO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid-PEG12-CHO is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is particularly valued for its role in enhancing the solubility and biocompatibility of PROTAC molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG12-CHO typically involves the reaction of polyethylene glycol with an aldehyde groupThis reaction is usually carried out under mild conditions to preserve the integrity of the PEG chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Acid-PEG12-CHO undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acid-PEG12-CHO has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases.
Industry: Utilized in the development of advanced drug delivery systems and bioconjugation techniques
Mecanismo De Acción
Acid-PEG12-CHO functions as a linker in PROTAC molecules, which consist of two ligands connected by a PEG chain. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Acid-PEG4-CHO: A shorter PEG chain variant with similar properties but reduced solubility.
Acid-PEG8-CHO: An intermediate PEG chain length offering a balance between solubility and biocompatibility.
Uniqueness
Acid-PEG12-CHO stands out due to its longer PEG chain, which enhances solubility and biocompatibility, making it particularly suitable for applications requiring high solubility and minimal immunogenicity .
Propiedades
Fórmula molecular |
C27H52O15 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H52O15/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h2H,1,3-26H2,(H,29,30) |
Clave InChI |
QYALSJXIOLUZDZ-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)


![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)
![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)


